molecular formula C28H26N2O5 B10801961 11-(4-hydroxy-3,5-dimethoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-hydroxy-3,5-dimethoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10801961
M. Wt: 470.5 g/mol
InChI Key: ARRHSJMDRLVGSM-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a seven-membered diazepine ring fused with two benzene moieties. Key structural features include:

  • A 4-hydroxy-3,5-dimethoxyphenyl substituent at position 11, contributing hydrogen-bonding capacity and electron-donating properties.
  • A phenylcarbonyl group at position 7, introducing hydrophobic and π-π stacking interactions.

Properties

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

2-benzoyl-6-(4-hydroxy-3,5-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H26N2O5/c1-34-23-14-18(15-24(35-2)28(23)33)26-25-20(9-6-10-22(25)31)29-21-13-17(11-12-19(21)30-26)27(32)16-7-4-3-5-8-16/h3-5,7-8,11-15,26,29-30,33H,6,9-10H2,1-2H3

InChI Key

ARRHSJMDRLVGSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

Biological Activity

The compound 11-(4-hydroxy-3,5-dimethoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic derivative belonging to the class of dibenzodiazepines. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C23H26N2O4\text{C}_{23}\text{H}_{26}\text{N}_2\text{O}_4

This structure includes multiple functional groups that contribute to its biological activity.

1. Antinociceptive Activity

Recent studies have demonstrated that similar compounds within the dibenzodiazepine class exhibit significant antinociceptive effects. For instance, a study on a related compound showed pronounced inhibition of pain responses in various animal models. The mechanism is believed to involve modulation of excitatory neurotransmitters and opioid receptors .

2. Anti-inflammatory Effects

Compounds structurally related to 11-(4-hydroxy-3,5-dimethoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one have been reported to exhibit anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicated moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study 1: Antinociceptive Effects

In a controlled study involving mice treated with varying doses of a related dibenzodiazepine compound (0.1 to 3.0 mg/kg), researchers observed significant reductions in pain behaviors associated with acetic acid-induced abdominal constrictions and formalin-induced paw licking activities. These findings suggest that the compound's mechanism of action may involve central nervous system pathways linked to pain perception .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory potential of dibenzodiazepine analogs demonstrated their ability to reduce inflammation markers in RAW 264.7 cells treated with LPS. The compounds inhibited nitric oxide production significantly compared to controls, indicating a possible therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
AntinociceptiveDibenzodiazepine AnalogSignificant pain reduction
Anti-inflammatorySimilar CompoundsInhibition of cytokine production
AntimicrobialRelated DibenzodiazepineModerate activity against bacteria

Comparison with Similar Compounds

11-(4-Methoxyphenyl)-3,3-dimethyl analog ()

  • Key differences: Replaces the 4-hydroxy-3,5-dimethoxyphenyl group with a 4-methoxyphenyl substituent at position 11. Contains a 3,3-dimethyl modification on the diazepine ring, enhancing steric bulk.
  • Implications :
    • Reduced solubility compared to the target compound due to the absence of polar hydroxyl groups.
    • The dimethyl group may restrict conformational flexibility, impacting binding to biological targets .

Coumarin- and Oxazepine-Modified Analogs ()

  • Compounds 4g and 4h feature:
    • A coumarin-3-yl group instead of phenylcarbonyl.
    • Oxazepine (in 4h ) vs. diazepine (in the target compound) backbones.
  • Functional impact: Coumarin introduces fluorescence properties and enhanced π-stacking capacity.

Computational Similarity Metrics

Using Tanimoto and Dice coefficients ():

  • Tanimoto (MACCS) : Measures structural overlap via fingerprint-based bit vectors.
  • Dice (Morgan) : Emphasizes shared substructures in circular fingerprints.
Compound Pair Tanimoto (MACCS) Dice (Morgan) Bioactivity Correlation
Target vs. 4-Methoxyphenyl analog ~0.65 (estimated) ~0.70 (estimated) Moderate (structural divergence at position 11)
Target vs. Aglaithioduline () 0.70 (analogous method) N/A High (shared pharmacophore features)

Note: Metrics derived from analogous studies .

Bioactivity and Target Profiling ()

  • Cluster analysis of 37 compounds revealed:
    • Compounds with ≥60% structural similarity (via Tanimoto) cluster into groups with shared modes of action (e.g., HDAC inhibition, kinase modulation).
    • The target compound’s phenylcarbonyl group aligns with clusters showing affinity for ATP-binding pockets (e.g., kinases).
    • The 4-hydroxy-3,5-dimethoxyphenyl group correlates with antioxidant and anti-inflammatory activity in phytocompounds ().

NMR-Based Structural Comparisons ()

  • Key regions of divergence (analogous to rapamycin analogs in ):
    • Region A (positions 39–44) : Sensitive to substituent electronic effects (e.g., hydroxy vs. methoxy).
    • Region B (positions 29–36) : Reflects backbone conformational changes (e.g., diazepine vs. oxazepine).
  • Chemical shift differences :
    • Hydroxy groups in the target compound induce downfield shifts (~2.5–3.0 ppm) compared to methoxy-substituted analogs.

Implications for Drug Design

Substituent Optimization :

  • Hydroxy groups enhance solubility and target engagement but may reduce metabolic stability.
  • Phenylcarbonyl vs. coumarin trades hydrophobicity for fluorescence-based tracking .

Backbone Flexibility :

  • Diazepine’s nitrogen atoms offer protonation sites for pH-dependent activity, unlike oxazepine .

Predictive Limitations :

  • While similarity metrics (Tanimoto/Dice) guide prioritization, bioactivity divergence is observed even at 70% similarity ().

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